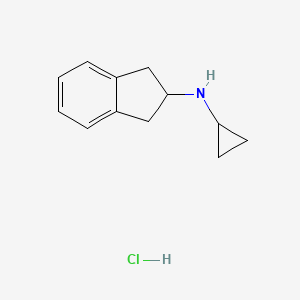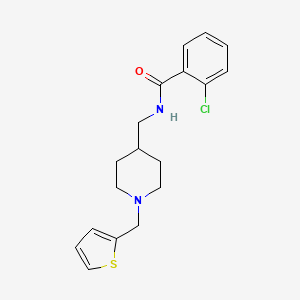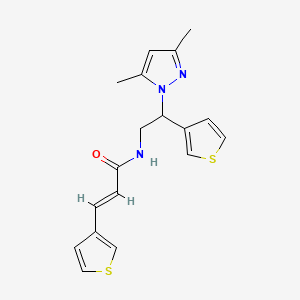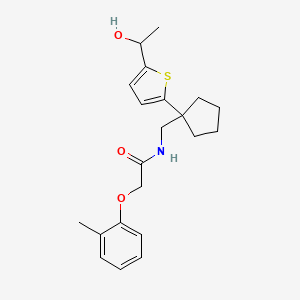
2'-Fluoro-alpha-azidoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-alpha-azidoacetophenone is an organic compound characterized by the presence of a fluorine atom and an azido group attached to an acetophenone backbone
Méthodes De Préparation
The synthesis of 2’-Fluoro-alpha-azidoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Azidation: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azidating agent.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps with optimizations for scale, yield, and safety.
Analyse Des Réactions Chimiques
2’-Fluoro-alpha-azidoacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium azide, halogenating agents.
Major products formed from these reactions include fluorinated amines, oxides, and various substituted derivatives.
Applications De Recherche Scientifique
2’-Fluoro-alpha-azidoacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 2’-Fluoro-alpha-azidoacetophenone exerts its effects is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties. Molecular targets and pathways involved include nucleophilic centers in biomolecules and reactive intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
2’-Fluoro-alpha-azidoacetophenone can be compared with other fluorinated and azido-substituted acetophenones:
2’-Fluoroacetophenone: Lacks the azido group, making it less reactive in certain bioconjugation reactions.
Alpha-azidoacetophenone: Lacks the fluorine atom, which can affect its stability and reactivity.
2’-Fluoro-4’-azidoacetophenone: Contains an additional azido group, potentially increasing its reactivity and applications in multi-functionalization reactions.
The uniqueness of 2’-Fluoro-alpha-azidoacetophenone lies in its combination of fluorine and azido functionalities, which confer distinct reactivity and stability advantages.
Propriétés
IUPAC Name |
2-azido-1-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXRICGFWGJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2715389.png)

![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2715392.png)





![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)

![3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2715406.png)

